molecular formula C11H12O3 B1322574 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 103986-80-7

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B1322574
M. Wt: 192.21 g/mol
InChI Key: NLVBCDOAWYJCLV-UHFFFAOYSA-N
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Description

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound that is structurally related to naphthalene derivatives. While the specific compound is not directly discussed in the provided papers, related compounds such as (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide have been studied, which can provide insights into the chemical behavior and properties of similar tetrahydronaphthalene derivatives.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can be optimized for enantioselectivity. For instance, the synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is achieved through a two-stage, three-step process starting from 7-methoxy tetralone. This process includes Wittig olefination, Sharpless asymmetric dihydroxylation, and platinum-catalyzed oxidation . Such methods could potentially be adapted for the synthesis of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid by altering the starting materials and reaction conditions to target the desired substitution pattern on the tetrahydronaphthalene ring.

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives can be complex, with various conformations possible. For example, anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide has been analyzed using X-ray crystallography, revealing a "twist-boat" conformation in the saturated carbon skeleton and differences in the epoxide ring due to steric effects . This information is valuable for understanding the three-dimensional arrangement of atoms in 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and how it might influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions of tetrahydronaphthalene derivatives can be influenced by their molecular structure. The presence of hydroxyl and carboxylic acid groups in these compounds suggests that they could participate in various chemical reactions, such as esterification, oxidation, and further functionalization. The synthesis of related compounds demonstrates the use of catalysis and asymmetric synthesis techniques to achieve specific stereochemistry , which could be relevant for the chemical manipulation of 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are determined by their molecular structure. The X-ray crystallography study of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide provides insights into the compound's crystalline packing, which features layers of hydrophobic and hydrophilic regions and an extensive hydrogen bond network . These characteristics can affect the solubility, melting point, and other physical properties. By analogy, 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid may exhibit similar properties that could be important for its practical applications and behavior in various environments.

Scientific Research Applications

  • Alternative Synthesis and Biological Activity :

    • Synthesis of Dopaminergic Drugs : 1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives are synthesized for potential use as dopaminergic drugs, exemplified by a study on the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol from related compounds (Göksu, SeÇen, & Sütbeyaz, 2006).
    • Tumor Inhibitory and Antioxidant Activity : Compounds derived from this acid show potential in tumor inhibition and possess antioxidant properties, such as derivatives that exhibit higher scavenging potency than ascorbic acid and promising potency against liver cancer cells (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
  • Chiral Synthesis and Catalysis :

    • Chiral Auxiliary in Reactions : The compound has been used as a chiral auxiliary in Reformatsky-type reactions, which are significant in asymmetric synthesis (Orsini, Sello, Manzo, & Lucci, 2005).
    • Enantioselective Synthesis : Studies have focused on the enantioselective synthesis of derivatives of this compound, which is crucial for producing chiral molecules of pharmaceutical importance (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).
  • Chemical Analysis and Detection Techniques :

    • High-Performance Liquid Chromatography : Derivatives of 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid are used as fluorophores in high-performance liquid chromatography for the analysis of nitrated polycyclic aromatic hydrocarbons, showcasing their application in analytical chemistry (Al-Kindy & Miller, 2009).
  • Synthetic Intermediate in Organic Chemistry :

Safety And Hazards

This compound has been classified as having acute toxicity (oral) and may cause skin irritation, serious eye damage, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h5-6,12H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVBCDOAWYJCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5,6,7,8-tetrahydro-1-naphthol (7.42 g, 50 mmol) and potassium carbonate (25.5 g, 185 mmol) were placed in a glass tube inside a stainless steel pressure reactor. The reactor was charged with CO2 at 40 bar and then heated to 145° C. The pressure rose to 60 bar and then slowly dropped to 20 bar over the 3 day reaction period. The bomb was cooled and the solid product was taken up in water (˜500 ml) and acetone (˜500 ml). The mixture was evaporated in vacuo to remove the acetone and then washed with DCM (3×150 ml). The aqueous was acidified with 2M hydrochloric acid to give a white suspension. This was extracted with DCM (4×250 ml), which was then dried over sodium sulphate and evaporated in vacuo to give the crude product. This was recrystallised from aqueous ethanol and dried under high vacuum to provide 8.64 g (45 mmol, 90% yield) of the title compound as a pale brown powder. 1H NMR (200 MHz., d6-DMSO) δ 1.81 (4H, m); 2.67 (2H, m); 2.81 (2H, m); 6.73 (1H, d); 7.61 (1H, d); 11.78 (1H, bs). EIMS m/z=192 (M+); 174; 146
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